Magnesium hexafluorosilicate hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

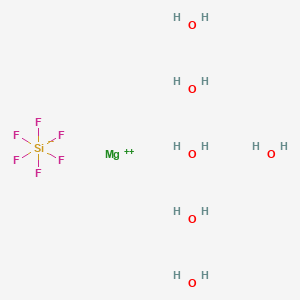

Magnesium hexafluorosilicate hexahydrate, also known as magnesium silicofluoride, is an inorganic compound with the formula MgSiF6•6H2O. It is a white crystalline solid with a melting point of 136 °C. It is used in a variety of applications, including a corrosion inhibitor, a water treatment agent, a reagent in laboratory experiments, and a food additive.

Scientific Research Applications

Flame Retardancy and Pollution Neutralization : Magnesium compounds like Mg(OH)2 and MgO have been identified for their use as flame retardants and as neutralizers of pollutants in fresh and wastewater (Pilarska, Klapiszewski, & Jesionowski, 2017).

Energy Storage and Thermal Applications : Magnesium nitrate hexahydrate, often used in combination with magnesium chloride hexahydrate, shows promise in latent heat storage systems for effective utilization of urban waste heat (Nagano et al., 2004).

Orthopedic Implant Applications : Magnesium alloys and composites are extensively researched for orthopedic applications due to their advantages over traditional implant materials like stainless steel and titanium (Radha & Sreekanth, 2017).

Greenhouse Gas Emission Reduction : The magnesium industry has been exploring alternatives to sulfur hexafluoride (SF6) for reducing greenhouse gas emissions in magnesium die casting, with focus on alternative cover gases (Bartos et al., 2007).

Electrochemical Applications : Magnesium ion-conducting gel polymer electrolytes, dispersed with magnesium oxide (MgO), show potential for use in rechargeable magnesium batteries (Pandey, Agrawal, & Hashmi, 2009).

Biomedical Implant Coatings : Plasma electrolytic oxidation has been used to produce MgO/Mg(OH)2 coatings on magnesium-based biodegradable implants to improve their corrosion resistance and biocompatibility (Echeverry-Rendón et al., 2018).

Regenerative Medicine : Magnesium degradation products were studied for their effects on the proliferation and pluripotency of human embryonic stem cells, suggesting their potential in regenerative medicine applications (Nguyen, Liew, & Liu, 2013).

Technological Process Optimization : A systematic study was conducted on the technological process for producing crystalline magnesium hexafluorosilicate, exploring parameters like reagents concentrations and temperature for optimal yield (Khotyanovich & Kuz’menkov, 2007).

Environmental Remediation : Research into magnesium/magnesium oxide nanoparticles demonstrated their effectiveness in the plasmon-catalytic degradation of sulfur hexafluoride (SF6) into non-hazardous products, highlighting their potential in environmental remediation (Gutiérrez et al., 2020).

Antibacterial Properties : Magnesium oxide (MgO) nanoparticles were studied for their antibacterial activity, showing effectiveness against various types of bacteria (Almontasser, Parveen, & Azam, 2019).

Safety and Hazards

Future Directions

Mechanism of Action

. The primary targets of this compound are not clearly identified in the available literature. Further research is needed to elucidate its specific targets and their roles.

Mode of Action

It is known to be toxic if swallowed

Result of Action

It is known to be toxic if swallowed , suggesting that it can have harmful effects at the molecular and cellular levels.

Action Environment

It is recommended to be stored at ambient temperatures , suggesting that temperature could potentially influence its stability.

properties

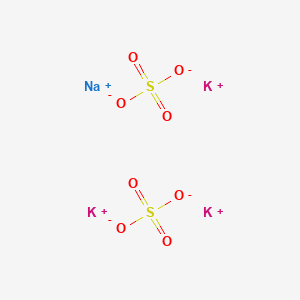

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium hexafluorosilicate hexahydrate can be achieved through a precipitation reaction using aqueous solutions of magnesium chloride, sodium hexafluorosilicate, and water.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Sodium hexafluorosilicate (Na2SiF6)", "Water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of MgCl2 in 100 mL of water to form a clear solution.", "Dissolve 15.2 g of Na2SiF6 in 100 mL of water to form a clear solution.", "Slowly add the Na2SiF6 solution to the MgCl2 solution with constant stirring.", "A white precipitate of MgSiF6·6H2O will form.", "Filter the precipitate and wash with water.", "Dry the product at 100°C for 4 hours to obtain Magnesium hexafluorosilicate hexahydrate." ] } | |

CAS RN |

18972-56-0 |

Molecular Formula |

F6H2MgOSi |

Molecular Weight |

184.40 g/mol |

IUPAC Name |

magnesium;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |

InChI Key |

DKWXWEVHUQQHNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

Canonical SMILES |

O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

Related CAS |

17084-08-1 (Parent) |

Origin of Product |

United States |

Q & A

Q1: What is the significance of studying the EPR spectra of Copper(II) ions in Magnesium hexafluorosilicate hexahydrate?

A1: Studying the Electron Paramagnetic Resonance (EPR) spectra of Copper(II) ions doped into this compound provides valuable information about the local environment and bonding characteristics around the Copper(II) ions. [] This is because the EPR spectra are sensitive to the symmetry and strength of the ligand field surrounding the paramagnetic Copper(II) ion. Analyzing these spectra can help researchers understand the Jahn-Teller effect, a phenomenon where certain electronic configurations in transition metal complexes distort from their ideal symmetry to achieve lower energy states. This distortion affects the spectroscopic properties of the complex and can provide insights into its electronic structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

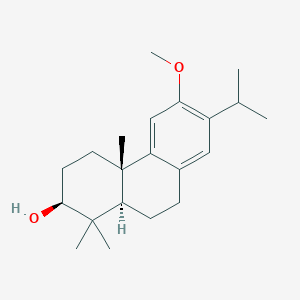

![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)